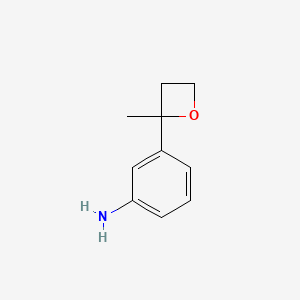

3-(2-Methyloxetan-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methyloxetan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(5-6-12-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOWJFRDEQHJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Methyloxetan 2 Yl Aniline

Precursor Synthesis Strategies

The convergent synthesis of 3-(2-Methyloxetan-2-yl)aniline hinges on the preparation of two distinct molecular fragments: one containing the 2-methyloxetan-2-yl group and the other comprising a meta-functionalized aniline (B41778) core.

The construction of the 2-methyloxetan-2-yl moiety requires a multi-step approach involving the formation of the strained four-membered oxetane (B1205548) ring, the introduction of the C2-methyl group, and the functionalization of the precursor to enable its coupling with the aniline fragment.

The formation of the oxetane ring is a synthetically challenging step due to the inherent ring strain of the four-membered ether. nih.gov Several robust methods have been developed to overcome this challenge. acs.org

Intramolecular Williamson Ether Synthesis: This is one of the most common and reliable methods for forming oxetane rings. nih.gov The strategy involves the base-mediated intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one terminus and a nucleophilic hydroxyl group at the other. lumenlearning.com The process proceeds via an SN2 reaction, leading to the formation of the cyclic ether. lumenlearning.com The synthesis of the required 1,3-disubstituted propane (B168953) backbone is a critical prerequisite for this method. nih.gov

Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition reaction involves the interaction of an electronically excited carbonyl compound with a ground-state alkene to directly form the oxetane ring. nih.govwikipedia.org The reaction's utility is well-established for creating a wide variety of oxetane structures. nih.gov The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic properties of the reactants and the stability of the intermediate diradical species that forms upon the initial bond formation. nih.gov

Cyclization of 1,3-Diols: Direct dehydration of 1,3-diols can lead to oxetanes, though this method can be less common due to competing side reactions. More controlled methods involve the selective activation of one hydroxyl group (e.g., through tosylation) followed by base-induced cyclization of the second hydroxyl group. thieme-connect.de

| Method | Description | Key Reactants | Typical Conditions |

|---|---|---|---|

| Williamson Ether Synthesis | Intramolecular SN2 cyclization. lumenlearning.com | 1,3-halohydrins or 1,3-diols with a leaving group. nih.gov | Base (e.g., NaH, KOH) in a suitable solvent. acs.org |

| Paternò–Büchi Reaction | [2+2] Photocycloaddition. wikipedia.org | A carbonyl compound and an alkene. nih.gov | UV irradiation. nih.gov |

| From 1,3-Diols | Activation of one hydroxyl group followed by cyclization. thieme-connect.de | 1,3-diols. | Tosylation or mesylation followed by base treatment. thieme-connect.de |

To synthesize the specific 2-methyloxetan-2-yl structure, the methyl group must be incorporated at the C2 position. This can be achieved either by starting with a precursor that already contains the required tertiary carbon center or by forming it during the oxetane synthesis.

Using Tertiary Alcohol Precursors: For the Williamson ether synthesis, a precursor such as a 3-halo-1-aryl-1-methylpropan-1-ol derivative is required. The tertiary alcohol provides the carbon that will become C2 of the oxetane ring, already bearing the methyl and aryl substituents. Base-induced cyclization then forms the ring.

In the Paternò–Büchi Reaction: The C2 substitution pattern of the resulting oxetane is determined by the choice of the alkene and carbonyl reactants. To obtain a 2-methyl-2-aryl substituted oxetane, one could react an appropriate aryl ketone (e.g., 3-bromoacetophenone) with propene. The photochemical cycloaddition would then generate the desired substitution pattern on the oxetane ring.

For the final assembly of this compound, the oxetane precursor must possess a functional group that allows for carbon-nitrogen or carbon-carbon bond formation with the aniline precursor. A common strategy is to prepare a 2-aryl-2-methyloxetane where the aryl group is functionalized at the meta-position.

Synthesis of 2-(3-Halophenyl)-2-methyloxetane: A plausible precursor is a 2-(3-halophenyl)-2-methyloxetane (where halo = Br, I). This compound can be synthesized from a meta-halo-substituted acetophenone. For instance, 3-bromoacetophenone can be elaborated into a 3-bromo-1-(3-bromophenyl)-1-methylpropan-1-ol derivative, which is then cyclized via Williamson synthesis. This halo-functionalized precursor is suitable for subsequent coupling reactions like Buchwald-Hartwig amination.

Synthesis of Oxetane-based Boronic Esters: An alternative and highly versatile precursor is a boronic acid or its ester derivative, such as 2-(2-methyloxetan-2-yl)phenylboronic acid pinacol (B44631) ester. While direct borylation of the oxetane ring is challenging, this precursor can be constructed by first creating a functionalized aryl ring and then building the oxetane. For instance, ortho-lithiation of a pre-formed 2-aryl-2-methyloxetane has been demonstrated, which can then be reacted with an electrophile like a borate (B1201080) ester. acs.org This approach prepares the oxetane precursor for a Suzuki coupling reaction.

The synthesis of the aniline portion of the molecule requires a meta-substituted precursor that can be coupled with the functionalized oxetane. The specific functional group depends on the chosen cross-coupling reaction (e.g., a boronic acid for Suzuki coupling or a halide for Buchwald-Hartwig amination).

Achieving meta-substitution on an aniline ring can be challenging due to the strong ortho- and para-directing nature of the amino group. Several strategies have been developed to synthesize meta-substituted anilines.

Three-Component Reactions: Facile methods for the synthesis of meta-substituted arylamines have been developed from acyclic precursors. These methods often rely on a three-component cyclo-condensation and subsequent aromatization of in situ generated imines of acetone (B3395972) with 1,3-diketones. This approach allows for the construction of the substituted aniline ring in a single pot.

Directed Amination: A Brønsted acid-catalyzed reaction can selectively perform meta-amination of anisidines with various amines. This one-pot procedure simplifies the synthesis of meta-substituted anilines and shows remarkable functional group tolerance.

Classical Multi-Step Synthesis: Traditional methods involve starting with an aromatic ring that has a meta-directing group. For example, the nitration of benzonitrile (B105546) places a nitro group at the meta position. Subsequent reduction of both the nitrile and the nitro group can yield 3-(aminomethyl)aniline, or selective reduction can provide other meta-substituted intermediates. Another route involves the nitration of a compound like bromobenzene, separation of the isomers, and then reduction of the nitro group to an amine, providing 3-bromoaniline (B18343), a key precursor for cross-coupling reactions.

| Approach | Description | Example Precursors |

|---|---|---|

| Three-Component Reaction | Cyclo-condensation/aromatization of acyclic precursors. | Acetone, various amines, 1,3-diketones. |

| Directed Amination | Brønsted acid-catalyzed meta-amination of anisidines. | Anisidines, various aliphatic or aromatic amines. |

| Classical Synthesis | Substitution on a pre-functionalized benzene (B151609) ring followed by functional group manipulation. | Benzonitrile, bromobenzene. |

Synthesis of Substituted Aniline Precursors

Reduction of Nitroaryl Intermediates

A common and reliable strategy for the synthesis of anilines is the reduction of the corresponding nitroarene. beilstein-journals.org This pathway is advantageous due to the wide availability of methods for aromatic nitration and the high efficiency of nitro group reduction. The synthesis of this compound via this method involves the initial preparation of the precursor, 1-(2-methyloxetan-2-yl)-3-nitrobenzene, followed by its reduction.

The reduction of the nitro group can be accomplished using various reagents and conditions, ranging from catalytic hydrogenation to metal-acid systems. mdpi.comlongdom.org Catalytic hydrogenation, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere, is a clean and efficient method. mdpi.com Alternative methods involve the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl). longdom.org For substrates sensitive to acidic conditions, reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst can be used. mdpi.com The choice of reducing agent can be critical to ensure chemoselectivity, preserving the oxetane ring which can be sensitive to strongly acidic or harsh reductive conditions.

Table 1: Representative Conditions for Nitroarene Reduction

| Reducing System | Solvent | Temperature | Key Features |

|---|---|---|---|

| H₂, Pd/C (5-10 mol%) | Ethanol or Ethyl Acetate | Room Temperature | High efficiency, clean reaction, requires H₂ gas. |

| Fe / NH₄Cl | Ethanol / Water | Reflux | Inexpensive, robust, suitable for large scale. |

| SnCl₂·2H₂O | Ethyl Acetate | Reflux | Effective, but generates tin-based waste. |

| NaBH₄ / NiCl₂·6H₂O | Methanol | 0 °C to Room Temp | Mild conditions, avoids high pressure H₂. |

Halogenated Aniline Derivatives as Key Intermediates

Utilizing halogenated aniline derivatives, such as 3-bromoaniline or 3-iodoaniline, as starting materials provides a convergent approach to the target molecule. gsconlinepress.com In this strategy, the aniline functionality is already in place, and the synthetic challenge shifts to the formation of the carbon-carbon bond between the aromatic ring and the oxetane moiety. This typically requires the conversion of the halogenated aniline into a more reactive organometallic species or its use in a cross-coupling reaction, which will be discussed in subsequent sections.

The amino group in the halogenated aniline often requires protection prior to C-C bond formation, especially if organometallic intermediates are involved. Common protecting groups for anilines include acetyl (Ac) or tert-butoxycarbonyl (Boc) groups. gsconlinepress.com After the successful coupling to introduce the 2-methyloxetan-2-yl group, a deprotection step is necessary to reveal the final product. This route offers flexibility in the choice of coupling partners and conditions.

Coupling Reactions for Oxetane-Aniline Linkage

The formation of the bond between the phenyl ring and the oxetane is a critical step that can be achieved through several modern coupling strategies. These methods offer powerful tools for constructing the target C(sp²)-C(sp³) bond.

Carbon-Carbon Bond Formation at the Aryl-Oxetane Junction

While the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, it is a cornerstone of modern aniline synthesis. wikipedia.orglibretexts.org In a retrosynthetic approach to this compound, this reaction would be employed to form the C-N bond itself, rather than the C-C bond to the oxetane. This would involve coupling an aryl halide, specifically 1-halo-3-(2-methyloxetan-2-yl)benzene, with an ammonia (B1221849) equivalent (e.g., lithium bis(trimethylsilyl)amide or benzophenone (B1666685) imine) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org

The success of the Buchwald-Hartwig amination relies heavily on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. wikipedia.org Bulky, electron-rich phosphine ligands are commonly used. libretexts.org

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Typical Substrates |

|---|---|---|---|

| Pd₂(dba)₃ | XPhos or SPhos | NaOtBu or K₃PO₄ | Aryl chlorides, bromides, triflates |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Aryl bromides and iodides |

| PdCl₂(dppf) | dppf | K₂CO₃ | Aryl bromides |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.comorgsyn.org This reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.orgnih.gov

A direct SNAr reaction on an unactivated substrate like 3-chloroaniline (B41212) with an oxetane-based nucleophile would not be feasible. However, a multi-step strategy could be envisioned. For instance, a reaction could start with 1-chloro-2,4-dinitrobenzene. An organometallic reagent derived from the oxetane could act as a nucleophile to displace the chloride. The resulting dinitro-substituted aryl-oxetane could then undergo selective reduction of the nitro groups to yield the corresponding diamine, or a more complex series of functional group manipulations would be required to achieve the desired 3-amino substitution pattern. Due to the stringent requirements for ring activation, SNAr is often a less direct route for this specific target compared to cross-coupling methods. nih.govresearchgate.net

The use of organometallic reagents, such as Grignard or organolithium reagents, is a classic and powerful method for forming carbon-carbon bonds. thermofisher.com This strategy can be applied to the synthesis of this compound by reacting an aryl organometallic species with a suitable electrophilic precursor of the 2-methyloxetan-2-yl group.

A plausible route involves the protection of the amino group of 3-bromoaniline, followed by a halogen-metal exchange to form the corresponding Grignard or organolithium reagent. organic-chemistry.org This nucleophilic aryl species can then react with an appropriate electrophile. A key challenge is identifying a suitable electrophilic partner that can generate the tertiary carbon center of the oxetane. One potential, albeit complex, precursor could be an epoxide like 2-methyl-2-vinyloxirane, where the organometallic reagent attacks the less hindered carbon of the epoxide, followed by subsequent chemical steps to form the oxetane ring.

Table 3: Organometallic Coupling Approach Example

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Protection | 3-Bromoaniline, (Boc)₂O, Et₃N, THF | tert-Butyl (3-bromophenyl)carbamate | Protect the reactive N-H bond. |

| 2. Metalation | Mg turnings, THF, reflux | (3-(tert-Butoxycarbonylamino)phenyl)magnesium bromide | Generate the Grignard reagent (nucleophile). thermofisher.com |

| 3. C-C Coupling | Oxetane precursor (e.g., 2-methyl-2-vinyloxirane), Cu(I) catalyst | Coupled intermediate | Form the key aryl-oxetane bond. |

| 4. Deprotection | Trifluoroacetic acid (TFA) or HCl in Dioxane | This compound | Remove the Boc group to yield the final product. |

Regioselective Integration of the 2-Methyloxetan-2-yl Moiety onto the Aniline Ring

The principal challenge in the synthesis of this compound is the regioselective formation of the C(sp²)-C(sp³) bond between the aniline ring at the meta-position and the quaternary carbon of the 2-methyloxetane (B110119) moiety. A highly effective strategy for achieving this is the Negishi cross-coupling reaction, which is well-suited for the formation of sterically hindered carbon-carbon bonds.

This proposed synthetic route commences with the preparation of an organozinc reagent from 2-chloro-2-methyloxetane. This intermediate can be synthesized from the corresponding 1,3-diol, which is then chlorinated. The resulting 2-chloro-2-methyloxetane is subsequently converted into the organozinc species, 2-methyloxetan-2-yl zinc chloride, by treatment with zinc dust.

The aniline component of the molecule is introduced in the form of a protected 3-bromoaniline. The amino group is typically protected to prevent side reactions during the cross-coupling step. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) or a silyl (B83357) group.

The key step in the synthesis is the palladium- or nickel-catalyzed Negishi cross-coupling of the protected 3-bromoaniline with the 2-methyloxetan-2-yl zinc chloride. The regioselectivity of this reaction is precisely controlled by the position of the bromine atom on the aniline ring, ensuring the formation of the desired meta-substituted product. Following the successful coupling, the protecting group on the aniline nitrogen is removed under appropriate conditions to yield the final product, this compound.

Formation of the Organozinc Reagent: 2-chloro-2-methyloxetane is reacted with zinc to form 2-methyloxetan-2-yl zinc chloride.

Protection of Aniline: 3-bromoaniline is treated with a suitable protecting group to yield the protected aniline derivative.

Negishi Cross-Coupling: The protected 3-bromoaniline is coupled with 2-methyloxetan-2-yl zinc chloride in the presence of a palladium or nickel catalyst.

Deprotection: The protecting group is removed from the coupled product to afford this compound.

This approach offers a clear and regioselective pathway to the target molecule, leveraging the reliability and functional group tolerance of the Negishi cross-coupling reaction.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and selectivity of the proposed Negishi cross-coupling reaction are highly dependent on several key parameters, including the choice of catalyst, ligand, solvent, and temperature. Optimization of these conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts.

Catalyst and Ligand Selection: Both palladium and nickel complexes are effective catalysts for Negishi cross-coupling reactions. Palladium catalysts, such as Pd(PPh₃)₄ or Pd₂(dba)₃, are commonly used in conjunction with phosphine ligands. The choice of ligand is critical, as it influences the stability and reactivity of the catalytic species. For the formation of sterically hindered C-C bonds, bulky and electron-rich phosphine ligands, such as RuPhos or XPhos, have been shown to be particularly effective in preventing undesirable side reactions and promoting higher yields. Nickel catalysts, often in the form of Ni(acac)₂ with a suitable ligand, can also be employed and may offer advantages in terms of cost and reactivity for certain substrates.

Solvent and Temperature Effects: The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalyst, thereby influencing the reaction rate and yield. Common solvents for Negishi couplings include ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane, as well as aromatic hydrocarbons such as toluene (B28343). The reaction temperature is another critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of unwanted byproducts. Therefore, the optimal temperature is typically determined empirically for each specific reaction.

Illustrative Optimization Data: While specific experimental data for the synthesis of this compound is not available, the following table provides a representative summary of how reaction conditions can be varied to optimize the yield of a generic Negishi cross-coupling reaction for the formation of a C(sp²)-C(sp³) bond leading to a quaternary center.

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (2) | SPhos (4) | Toluene | 100 | 65 |

| 2 | Pd(PPh₃)₄ (5) | - | THF | 65 | 58 |

| 3 | Ni(acac)₂ (5) | PPh₃ (10) | Dioxane | 80 | 72 |

| 4 | Pd₂(dba)₃ (2) | RuPhos (4) | THF | 65 | 85 |

| 5 | Pd₂(dba)₃ (2) | XPhos (4) | Toluene | 100 | 88 |

| 6 | NiCl₂(dppp) (5) | - | THF | 65 | 75 |

The data in the table illustrates that a combination of a palladium catalyst with a bulky, electron-rich ligand such as XPhos in a solvent like toluene at an elevated temperature can lead to high yields in such cross-coupling reactions. Further fine-tuning of these parameters, including the specific ratio of catalyst to ligand and the reaction time, would be necessary to achieve the optimal conditions for the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 3 2 Methyloxetan 2 Yl Aniline

Reactions Involving the Oxetane (B1205548) Ring System

The reactivity of the oxetane ring in 3-(2-methyloxetan-2-yl)aniline is a focal point of its chemistry, offering pathways to a variety of functionalized propanolamines. The unsymmetrical substitution at the C2 position—bearing both a methyl group and a 3-aminophenyl group—introduces significant regiochemical questions in its ring-opening reactions.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack on the oxetane ring is a common and synthetically useful transformation. The outcome of these reactions is highly dependent on the nature of the nucleophile, the reaction conditions, and the substitution pattern of the oxetane.

The strength and type of the nucleophile are critical determinants of the reaction pathway. Strong, "hard" nucleophiles, such as organolithium reagents, Grignard reagents, and metal hydrides, typically favor a direct SN2-type attack on the less sterically hindered carbon of the oxetane ring. magtech.com.cn In the case of this compound, this would be the C4 methylene (B1212753) position.

Conversely, "softer" or weaker nucleophiles, such as amines, thiols, or alcohols, are generally less reactive towards the neutral oxetane ring and often require acid catalysis to proceed efficiently. Under neutral conditions, their reaction rates are expected to be slow. The aniline (B41778) moiety within the molecule itself is a weak nucleophile and is unlikely to participate in an intramolecular ring-opening without activation.

Table 1: Predicted Reactivity of this compound with Various Nucleophiles under Neutral Conditions

| Nucleophile Type | Example Nucleophile | Expected Reactivity | Probable Site of Attack |

| Strong Carbon Nucleophile | n-Butyllithium | High | C4 (less hindered) |

| Strong Hydride Nucleophile | Lithium Aluminium Hydride | High | C4 (less hindered) |

| Weak Nitrogen Nucleophile | Diethylamine | Low to negligible | - |

| Weak Oxygen Nucleophile | Methanol | Negligible | - |

In nucleophilic ring-opening reactions of unsymmetrical oxetanes, the regioselectivity is a contest between steric and electronic factors. magtech.com.cn

Steric Control: Under neutral or basic conditions with strong nucleophiles, the reaction is primarily under steric control. The nucleophile will preferentially attack the least sterically encumbered electrophilic carbon atom. For this compound, the C2 position is quaternary, substituted with both a methyl and a large 3-aminophenyl group, making it exceptionally hindered. The C4 position, being a methylene group, is far more accessible. Therefore, attack at C4 is the strongly favored pathway, leading to the formation of a tertiary alcohol.

Electronic Control: Electronic effects become dominant under conditions where a positive charge can develop, such as in acid-catalyzed reactions (discussed in section 3.1.3.). In such cases, the stability of the resulting carbocation or carbocation-like transition state directs the regioselectivity.

To enhance the reactivity of weaker nucleophiles and control regioselectivity, various catalytic systems can be employed. Lewis acids are commonly used to activate the oxetane ring by coordinating to the oxygen atom, thereby making the ring carbons more electrophilic. researchgate.net For instance, the use of a Lewis acid like indium(III) triflate could facilitate the ring-opening of this compound with weaker nucleophiles. rsc.org The choice of catalyst can also influence the regiochemical outcome, sometimes overriding the inherent steric bias. researchgate.net

Table 2: Predicted Outcomes of Catalyzed Nucleophilic Ring-Opening

| Catalyst | Nucleophile | Predicted Major Regioisomer | Rationale |

| None | Methyllithium | Attack at C4 | Steric control |

| Yb(OTf)₃ | Aniline | Attack at C2 | Electronic control (oxocarbenium ion formation) |

| (salen)Co(III) | H₂O | Potentially selective for C2 | Coordination catalysis favoring electronic effects |

Electrophilic Ring-Opening Reactions

Direct electrophilic attack on the carbon atoms of the oxetane ring is uncommon. More typically, electrophilic reactions begin with the interaction of an electrophile with the lone pairs of the oxetane oxygen, which is essentially an acid-catalyzed process. However, certain electrophilic reagents can lead to ring expansion or rearrangement reactions. For this compound, reaction with a strong electrophile in a non-nucleophilic solvent could potentially lead to complex rearrangements, though this is a less explored area of its reactivity. magtech.com.cn

Acid-Catalyzed Ring-Opening Mechanisms

Acid catalysis dramatically alters the reactivity and regioselectivity of the oxetane ring-opening. Both Brønsted and Lewis acids can be used to activate the ring.

The mechanism proceeds via protonation (with a Brønsted acid) or coordination (with a Lewis acid) of the oxetane oxygen. This initial step makes the C-O bonds more polarized and susceptible to cleavage. The subsequent nucleophilic attack can then occur via two possible pathways, which are analogous to SN1 and SN2 mechanisms.

In the case of this compound, the C2 position is tertiary and benzylic (due to the phenyl ring). Protonation of the oxygen would lead to a choice of nucleophilic attack at C2 or C4. The transition state involving C-O bond cleavage at the C2 position would be highly stabilized by the formation of a tertiary, benzylic carbocation (or a transition state with significant carbocationic character). The 3-amino group on the phenyl ring, being an electron-donating group, would further stabilize this positive charge.

Therefore, under acidic conditions, even weak nucleophiles are expected to attack the more substituted C2 position, a reversal of the regioselectivity observed with strong nucleophiles under basic conditions. magtech.com.cnresearchgate.net This is a classic example of electronic control trumping steric hindrance. The reaction would proceed through a transition state that has considerable SN1 character.

Table 3: Comparison of Regioselectivity in Ring-Opening of this compound

| Reaction Conditions | Nucleophile | Controlling Factor | Major Product Structure |

| Basic (e.g., NaH) | CH₃OH | Steric | 1-(3-aminophenyl)-3-methoxy-1-methylbutan-1-ol |

| Acidic (e.g., H₂SO₄) | CH₃OH | Electronic | 3-(3-aminophenyl)-3-methoxy-1-butanol |

Reactions Involving the Aniline Functional Group

The aniline portion of the molecule is a versatile functional group, readily participating in electrophilic aromatic substitution, derivatization of the primary amine, oxidative transformations, and metal-catalyzed reactions.

The primary amine group (-NH₂) of the aniline moiety is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution (EAS) reactions. Its strong electron-donating nature significantly increases the nucleophilicity of the aromatic ring. However, this high reactivity can be problematic, often leading to polysubstitution. For example, the bromination of aniline typically yields the 2,4,6-tribrominated product, and it is difficult to stop the reaction at the monosubstitution stage.

Another significant limitation is the incompatibility of anilines with Friedel-Crafts reactions. The basic amino group readily forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards substitution.

To overcome these issues, the reactivity of the amine can be moderated by converting it into an amide, typically an acetamide, through reaction with acetic anhydride. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the free amine. This attenuation allows for controlled monosubstitution. The amine can then be regenerated by hydrolysis of the amide. For this compound, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group (positions 2, 4, and 6).

The table below outlines the expected major products for common EAS reactions.

| Reaction | Reagents | Expected Major Product(s) (after hydrolysis of amide) |

| Bromination | 1. Acetic Anhydride; 2. Br₂, CH₃COOH; 3. H₃O⁺/OH⁻ | 4-Bromo-3-(2-methyloxetan-2-yl)aniline and 2-Bromo-3-(2-methyloxetan-2-yl)aniline |

| Nitration | 1. Acetic Anhydride; 2. HNO₃, H₂SO₄; 3. H₃O⁺/OH⁻ | 4-Nitro-3-(2-methyloxetan-2-yl)aniline and 2-Nitro-3-(2-methyloxetan-2-yl)aniline |

| Sulfonation | 1. Acetic Anhydride; 2. Fuming H₂SO₄; 3. H₃O⁺/OH⁻ | 4-Amino-2-(2-methyloxetan-2-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | 1. Acetic Anhydride; 2. RCOCl, AlCl₃; 3. H₃O⁺/OH⁻ | 4-Acyl-3-(2-methyloxetan-2-yl)aniline |

The lone pair of electrons on the aniline nitrogen makes it a potent nucleophile, allowing for straightforward derivatization.

Acylation: As mentioned above, primary anilines react readily with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine) to form stable amides. This reaction is fundamental for protecting the amine group.

Alkylation: Direct N-alkylation of anilines can be challenging as it often leads to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. However, various methods have been developed for controlled mono-N-alkylation. These include reductive amination with aldehydes or ketones, and metal-catalyzed cross-coupling reactions with alkyl halides or boronic acids.

Imine Formation: Primary amines, including anilines, condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The C=N double bond of the imine provides a site for further functionalization.

The aniline functional group is sensitive to oxidation, and the products formed depend heavily on the oxidant and reaction conditions.

Formation of Azoxybenzenes and Nitrobenzenes: Controlled oxidation of anilines can yield valuable chemical products. Recent studies have shown that using hydrogen peroxide as a green oxidant, the reaction can be selectively steered towards either azoxybenzenes or nitrobenzenes simply by adjusting the basicity of the reaction medium. acs.org Weak bases tend to favor the formation of azoxybenzene, while stronger bases can promote further oxidation to the nitrobenzene. acs.org

Oxidative Polymerization: In the presence of strong oxidizing agents (e.g., ammonium persulfate) in an acidic medium, aniline undergoes oxidative polymerization to form polyaniline (PANI). kpi.uanih.gov The polymerization mechanism is complex, involving the formation of aniline radical cations as initial intermediates. nih.govresearchgate.net These radicals couple to form dimers and oligomers, which eventually grow into the polymer chain. researchgate.net The final polymer can exist in various oxidation states, with the conductive emeraldine (B8112657) form being the most prominent. researchgate.net

Formation of Colored Products: Mild oxidation can lead to a variety of colored products through complex coupling reactions. The initial step is often the formation of a radical cation, which can dimerize to form species like benzidine (B372746) or couple in other ways, eventually leading to complex, often polymeric, colored materials. umn.edutsijournals.com

The aniline nitrogen can participate in a wide array of metal-catalyzed transformations, which are central to modern organic synthesis. Transition metal catalysts, particularly those based on palladium, copper, rhodium, and cobalt, are frequently employed.

C-N Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. While it is typically used to synthesize anilines from aryl halides and amines, variations of this chemistry can be used to further functionalize the aniline nitrogen.

C-H Functionalization/Annulation: Transition metal catalysts can direct the functionalization of C-H bonds ortho to the aniline's amino group. For instance, cobalt-catalyzed annulation reactions between anilines and alkynes have been developed to synthesize quinolines. nih.gov Similarly, rhodium catalysis can achieve C-H functionalization with carbenes. researchgate.net These reactions often proceed via coordination of the metal to the nitrogen, which then directs the catalytic machinery to a nearby C-H bond.

N-Alkylation: As an alternative to classical methods, metal catalysts can enable N-alkylation under milder conditions. For example, ruthenium complexes can catalyze the deaminative coupling of two primary amines to form a secondary amine. acs.org

Theoretical and Computational Chemistry Applied to 3 2 Methyloxetan 2 Yl Aniline

Conformational Analysis and Strain Energy Calculations

Conformational analysis of 3-(2-methyloxetan-2-yl)aniline focuses on the spatial arrangement of its atoms, particularly the puckering of the oxetane (B1205548) ring and the rotation around the bond connecting it to the aniline (B41778) moiety. These analyses are crucial for understanding the molecule's stability and reactivity.

The four-membered oxetane ring is characterized by significant ring strain, a consequence of its deviation from ideal tetrahedral bond angles. nih.govbeilstein-journals.org This inherent strain energy, calculated to be approximately 25.5 kcal/mol (106 kJ/mol), is a key driver of its chemical reactivity, particularly in ring-opening reactions. beilstein-journals.orgresearchgate.net This value is comparable to that of oxirane (27.3 kcal/mol) and significantly higher than that of the less-strained five-membered tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org

The oxetane ring is not planar; it adopts a puckered conformation to alleviate some of the torsional strain from eclipsing hydrogen atoms. acs.org For a substituted ring like in this compound, the methyl group at the C2 position can exist in two primary puckered conformations: axial and equatorial. Computational studies on analogous 2-methyl-substituted rings, such as 2-methylthietane, indicate that the equatorial conformer is generally more stable than the axial one due to reduced steric interactions. cdnsciencepub.com Ab initio calculations suggest a small energy difference between these conformers, often on the order of a few hundred cm⁻¹ (or <1 kcal/mol). cdnsciencepub.com

| Compound | Ring Size | Strain Energy (kcal/mol) |

|---|---|---|

| Oxirane | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

| Tetrahydrofuran (THF) | 5 | 5.6 |

| Conformer | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial | Methyl group is in the equatorial position of the puckered ring. | 0.00 (Reference) |

| Axial | Methyl group is in the axial position of the puckered ring. | ~0.5 - 1.0 |

Rotation around the single bond connecting the oxetane ring to the aniline phenyl group is not entirely free. Steric hindrance between the ortho-hydrogens of the aniline ring and the substituents on the oxetane ring creates an energetic barrier to rotation. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface for this rotation by systematically changing the dihedral angle. nih.gov

The most stable conformations are expected to be those where the bulky groups are staggered, minimizing steric repulsion. Conversely, the highest energy transition states occur when these groups are eclipsed. youtube.com For this compound, the key interactions would be between the ortho C-H bonds of the aniline ring and the C-H and C-CH₃ bonds at the C2 position of the oxetane. The calculated rotational barrier is typically in the range of a few kcal/mol, which is low enough for rapid interconversion at room temperature but significant enough to influence the molecule's preferred shape.

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 60 / 180 / 300 | Staggered (Energy Minima) | 0.0 |

| 0 / 120 / 240 | Eclipsed (Energy Maxima/Transition States) | ~3 - 5 |

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping the reaction pathways for transformations involving this compound. By locating and characterizing transition states, researchers can predict reaction kinetics and selectivity.

The ring-opening of oxetanes is a common and synthetically useful reaction. Theoretical studies, often using DFT methods like B3LYP, can elucidate the mechanism by identifying the transition state (TS) on the potential energy surface. rsc.org For a typical acid-catalyzed or nucleophilic ring-opening, the reaction proceeds via an Sₙ2 mechanism. researchgate.netresearchgate.net

Computational analysis of such a reaction reveals key geometric changes along the reaction coordinate. For example, in a nucleophilic attack on one of the oxetane's α-carbons, the distance between the nucleophile and the carbon atom decreases as the system approaches the transition state. Simultaneously, the C-O bond of the oxetane ring elongates. rsc.org The transition state is characterized by a nearly linear arrangement of the incoming nucleophile, the carbon atom, and the leaving oxygen atom, typical of an Sₙ2 process. researchgate.net Vibrational frequency analysis confirms the structure as a true transition state by the presence of a single imaginary frequency corresponding to the bond-breaking/bond-forming process. The calculated activation energy (the energy difference between the reactants and the transition state) for these reactions is relatively low due to the relief of ring strain, making the ring-opening process favorable. rsc.org

| Parameter | Reactant Complex | Transition State (TS) | Product |

|---|---|---|---|

| Nu---C Distance (Å) | ~3.0 | ~2.2 | ~1.5 (Nu-C bond) |

| C-O Bond Length (Å) | ~1.46 | ~2.0 | (Broken) |

| Nu---C---O Angle (°) | - | ~175 | - |

When the oxetane ring in this compound undergoes a ring-opening reaction, the nucleophile can attack either the quaternary C2 carbon or the methylene (B1212753) C4 carbon. These two pathways lead to different constitutional isomers. Computational modeling can predict the regioselectivity of this reaction by calculating the activation energies for both possible pathways.

The attack is generally favored at the less sterically hindered carbon (C4). However, electronic factors and the stability of the potential carbocation-like character in the transition state also play a crucial role. Under acidic conditions, protonation of the oxetane oxygen is followed by nucleophilic attack. The transition state for attack at the more substituted C2 carbon may be stabilized by the electron-donating methyl group, potentially favoring this pathway. By comparing the calculated energy barriers (ΔG‡) for the two transition states (TS1 for attack at C2 and TS2 for attack at C4), the major product can be reliably predicted. The pathway with the lower activation energy will be the dominant one. researchgate.net

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Path A (TS1) | Nucleophilic attack at the C2 carbon | 22.5 | Minor Product |

| Path B (TS2) | Nucleophilic attack at the C4 carbon | 18.0 | Major Product |

Transition metal catalysis offers powerful methods for the functionalization of strained rings like oxetanes. uconn.edu Computational modeling is essential for understanding the complex, multi-step mechanisms of these catalytic cycles. For instance, a cobalt-catalyzed radical ring-opening of an oxetane can be modeled to map out the entire catalytic pathway. researchgate.net

A plausible cycle, based on computational studies of similar systems, would involve the following key steps: nih.govresearchgate.net

Formation of the Active Catalyst: The pre-catalyst is reduced to its active state, e.g., a Co(I) species.

Ring-Opening/Oxidative Addition: The oxetane coordinates to the metal center, followed by a ring-opening step to form an alkyl-metal complex (e.g., an alkyl-Co(III) intermediate). This is often the rate-determining step.

Homolytic Cleavage/Radical Formation: The Co-C bond undergoes homolysis to generate an alkyl radical and a Co(II) species.

Radical Reaction: The generated radical engages in the desired chemical transformation (e.g., addition to an alkene).

Catalyst Regeneration: The Co(II) species is reduced back to the active Co(I) state, closing the catalytic cycle.

DFT calculations can determine the Gibbs free energy of each intermediate and transition state in the cycle, providing a complete energetic profile of the reaction. This allows for the identification of rate-limiting steps and helps in optimizing reaction conditions and catalyst design.

| Step | Species | Description | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|---|

| 1 | Reactants + Co(I) | Initial state | 0.0 |

| 2 | TS (Ring-Opening) | Transition state for oxidative addition | +15.2 |

| 3 | Alkyl-Co(III) Intermediate | Stable intermediate after ring-opening | -5.6 |

| 4 | Alkyl Radical + Co(II) | Radical species after homolysis | +2.1 |

Due to the highly specific nature of the requested information on the chemical compound "this compound," a comprehensive search of publicly available scientific literature and databases did not yield specific theoretical and computational chemistry studies on this molecule. Research on the electronic structure, reactivity descriptors, frontier molecular orbital analysis, electrostatic potential mapping, radical stabilization, and spin density distributions for this particular compound does not appear to be published in the sources accessed.

Therefore, it is not possible to provide a detailed, research-based article with data tables on these specific topics for "this compound" at this time. Such an analysis would require novel computational chemistry research to be performed.

Synthetic Utility and Applications As Building Blocks in Organic Synthesis

Construction of Complex Molecular Scaffolds

The presence of both an aromatic amine and an oxetane (B1205548) ring within the same molecule makes 3-(2-methyloxetan-2-yl)aniline a valuable precursor for the synthesis of intricate molecular frameworks. These functionalities can be manipulated either independently or in concert to generate a diverse array of chemical structures.

While direct literature examples detailing the use of this compound in the synthesis of thienopyrimidines are not prevalent, the general synthetic strategies for thienopyrimidine construction provide a clear pathway for its potential application. Thienopyrimidines are an important class of heterocyclic compounds with a wide range of biological activities. researchgate.net The synthesis of thienopyrimidines often involves the construction of a pyrimidine (B1678525) ring onto a pre-existing aminothiophene core. ekb.egresearchgate.net

A common approach begins with the Gewald reaction to synthesize a 2-aminothiophene-3-carboxylate. Aniline (B41778) derivatives can be utilized in variations of this reaction or in subsequent steps to form the pyrimidine ring. For instance, an aniline can be converted into an isothiocyanate, which then reacts with an aminothiophene ester to form a thiourea (B124793) derivative. Intramolecular cyclization of this intermediate under basic conditions yields the thienopyrimidinone scaffold. mdpi.comnih.gov

Theoretically, this compound could be transformed into the corresponding isothiocyanate and subsequently reacted with a suitable 2-aminothiophene derivative to construct a thienopyrimidine bearing the 2-methyloxetan-2-yl moiety. This would introduce the unique oxetane functionality into the thienopyrimidine core, potentially modulating its physicochemical and biological properties. nih.gov

| Starting Material | Reagent | Intermediate | Product |

| 2-Aminothiophene-3-carboxylate | 3-(2-Methyloxetan-2-yl)isothiocyanate | Thienylthiourea derivative | Thieno[2,3-d]pyrimidin-4(3H)-one |

This table outlines a plausible, though not yet specifically reported, synthetic route for the incorporation of the this compound moiety into a thienopyrimidine scaffold.

The oxetane ring in this compound presents an opportunity for the generation of chiral compounds. The prochiral center at the oxetane ring can be a handle for asymmetric transformations. Desymmetrization of prochiral oxetanes is an elegant strategy for synthesizing chiral alcohols and ethers. nih.gov

One potential approach involves the enantioselective ring-opening of the oxetane. This can be achieved using chiral catalysts, such as chiral Lewis acids or organocatalysts, in the presence of a suitable nucleophile. The nucleophilic attack would occur at one of the methylene (B1212753) carbons of the oxetane ring, leading to the formation of a chiral diol derivative with predictable stereochemistry. The resulting chiral diol could then be used as a versatile intermediate for the synthesis of other complex chiral molecules.

Furthermore, enzymatic methods could be employed for the kinetic resolution of racemic this compound or its derivatives, providing access to enantiomerically enriched compounds. researchgate.net

| Reaction Type | Catalyst/Reagent | Potential Chiral Product |

| Asymmetric Ring-Opening | Chiral Lewis Acid + Nucleophile | Enantioenriched Diol |

| Kinetic Resolution | Lipase + Acyl Donor | Enantioenriched Amine and Acetamide |

This table illustrates potential strategies for generating chiral compounds starting from the prochiral this compound.

The strained nature of the oxetane ring makes it susceptible to ring-opening reactions, which can be harnessed for carbon chain extension and the introduction of new functional groups. sioc-journal.cnbeilstein-journals.org The ring can be opened under either acidic or basic conditions with a variety of nucleophiles.

For example, reaction with organometallic reagents, such as Grignard reagents or organolithiums, would lead to the formation of a new carbon-carbon bond and a primary alcohol. This provides a straightforward method for extending the carbon chain at the meta-position of the aniline ring. The resulting functionalized aniline could then undergo further transformations.

Alternatively, ring-opening with other nucleophiles like amines, thiols, or azides can introduce diverse functionalities, expanding the synthetic utility of the original building block. The regioselectivity of the ring-opening can often be controlled by the choice of catalyst and reaction conditions. rsc.org

Strategies for Chemical Diversification

The this compound molecule offers two primary sites for chemical diversification: the aniline nitrogen and the aromatic ring.

The amino group of this compound is a versatile functional handle that can undergo a wide range of chemical transformations. Standard reactions for the derivatization of anilines can be readily applied.

N-Alkylation and N-Arylation: The aniline nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. semanticscholar.orgresearchgate.netresearchgate.net N-arylation can be achieved through Buchwald-Hartwig amination or other cross-coupling methodologies. These reactions allow for the introduction of a wide variety of substituents on the nitrogen atom, which can be used to modulate the electronic properties of the molecule or to introduce further points of diversity.

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or sulfonylated with sulfonyl chlorides to produce sulfonamides. These reactions are often used to protect the amino group or to introduce specific functionalities. libretexts.org

| Reaction | Reagent | Product |

| N-Alkylation | Alkyl Halide / Base | N-Alkyl-3-(2-methyloxetan-2-yl)aniline |

| N-Arylation | Aryl Halide / Pd Catalyst | N-Aryl-3-(2-methyloxetan-2-yl)aniline |

| N-Acylation | Acyl Chloride / Base | N-Acyl-3-(2-methyloxetan-2-yl)aniline |

| N-Sulfonylation | Sulfonyl Chloride / Base | N-Sulfonyl-3-(2-methyloxetan-2-yl)aniline |

This table summarizes common derivatization reactions of the aniline nitrogen in this compound.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. byjus.com The amino group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. libretexts.org

Halogenation: The aryl ring can be halogenated using various reagents. For example, bromination can be achieved with bromine water, often leading to polybromination due to the high reactivity of the aniline ring. nih.gov More controlled, regioselective halogenation can be achieved by using milder halogenating agents or by first protecting the amino group as an amide, which moderates its activating effect. beilstein-journals.org

Nitration and Sulfonation: Direct nitration of anilines can be problematic due to oxidation and the formation of meta-substituted products under strongly acidic conditions. libretexts.org A common strategy is to first acetylate the amino group to form an acetanilide, which can then be nitrated or sulfonated with higher yields of the para-substituted product. The acetyl group can subsequently be removed by hydrolysis.

These functionalization strategies allow for the introduction of a variety of substituents onto the aromatic ring, providing further opportunities for diversification and the synthesis of a wide range of derivatives.

Transformations of the Oxetane Moiety while Preserving the Aniline

The synthetic utility of this compound is significantly enhanced by the selective transformation of the oxetane ring, while keeping the aniline functionality intact for subsequent reactions. The inherent ring strain of the oxetane (approximately 107 kcal/mol) makes it susceptible to various ring-opening reactions, providing a pathway to a diverse range of functionalized aniline derivatives. utexas.edu These transformations are typically initiated by electrophilic activation of the oxetane oxygen, followed by nucleophilic attack.

Key transformations of the oxetane moiety include:

Acid-Catalyzed Ring Opening: In the presence of Brønsted or Lewis acids, the oxetane ring can be opened by a variety of nucleophiles. nih.gov For instance, in the presence of a protic acid, the oxetane oxygen is protonated, activating the ring for nucleophilic attack. The regioselectivity of this attack is influenced by both steric and electronic factors. Generally, nucleophilic attack occurs at the more sterically accessible carbon. However, under conditions that favor a carbocation-like transition state, attack at the more substituted carbon can be observed.

Ring-Opening with Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents and organolithium compounds, can open the oxetane ring to form new carbon-carbon bonds. This reaction is a valuable tool for elaborating the carbon skeleton of the aniline derivative.

Reductive Ring Opening: The oxetane ring can be reductively cleaved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, to yield 3-(3-amino-1-methyl-1-propoxy)aniline derivatives. The specific product obtained depends on the reaction conditions and the nature of the reducing agent.

A significant challenge in these transformations is to prevent undesired reactions involving the aniline group, such as N-alkylation. This can often be achieved by protecting the aniline nitrogen, for example, as an amide or a carbamate, prior to the oxetane ring transformation. The choice of protecting group is crucial and must be compatible with the conditions of the ring-opening reaction and easily removable afterward.

| Reaction Type | Controlling Factor | Site of Nucleophilic Attack | Reference |

|---|---|---|---|

| Nucleophilic Ring-Opening (Strong Nucleophiles) | Steric Effect | Less substituted oxygen-adjacent carbon | magtech.com.cn |

| Nucleophilic Ring-Opening (Weak Nucleophiles with Acid) | Electronic Effect | More substituted oxygen-adjacent carbon | magtech.com.cn |

| Radical Ring-Opening Coupling Reactions | - | Sterically hindered oxygen-adjacent carbon | magtech.com.cn |

| Lewis Acid-Catalyzed Ring-Opening Reactions | - | Sterically hindered oxygen-adjacent carbon | magtech.com.cn |

Development of Advanced Synthetic Protocols

The increasing importance of oxetane-containing building blocks in medicinal chemistry and materials science has driven the development of advanced synthetic protocols for their preparation and derivatization. These protocols aim to improve efficiency, selectivity, and sustainability.

Catalyst Design for Selective Transformations

Catalysis plays a pivotal role in the selective transformation of the oxetane ring in molecules like this compound. The design of catalysts that can control the regioselectivity and stereoselectivity of ring-opening reactions is a key area of research.

Lewis Acid Catalysis: A wide range of Lewis acids, from simple metal halides to complex coordination compounds, have been employed to activate the oxetane ring. nih.gov Chiral Lewis acids are of particular interest for enantioselective ring-opening reactions, which are crucial for the synthesis of chiral drug candidates. For example, indium(III) triflate has been shown to be an effective catalyst for the intramolecular cyclization of 3-amido oxetanes to form oxazolines. nih.govrsc.org

Brønsted Acid Catalysis: While strong Brønsted acids can promote oxetane ring-opening, their use can lead to side reactions and lack of selectivity. nih.gov More recently, milder and more selective Brønsted acid catalysts, including chiral phosphoric acids, have been developed for these transformations.

Transition Metal Catalysis: Transition metal complexes, particularly those of cobalt and ruthenium, have been investigated for the carbonylation and other transformations of oxetanes. utexas.edu These catalysts can enable novel reaction pathways that are not accessible with traditional acid or base catalysis.

The choice of catalyst is critical and depends on the desired transformation. For instance, in the synthesis of β-amino alcohols from epoxides, which shares mechanistic similarities with oxetane ring-opening, the catalyst framework, including the ligand and counter-ion, has been shown to have a dramatic effect on regioselectivity. rsc.org

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis and derivatization of fine chemicals like this compound. The goal is to develop more environmentally benign and sustainable chemical processes.

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents, is a primary focus.

Catalytic Reactions: The use of catalysts, as discussed in the previous section, is inherently a green approach as it reduces the amount of waste generated compared to stoichiometric reactions. Recyclable solid acid catalysts, for instance, are gaining attention due to their environmental benefits. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and other temporary modifications.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption.

Scalable Synthetic Routes for Industrial Relevance in Fine Chemical Production

For this compound to be a viable building block in the fine chemical industry, scalable and cost-effective synthetic routes are essential. The transition from laboratory-scale synthesis to industrial production presents several challenges, including reaction safety, process control, and purification.

Key considerations for developing scalable synthetic routes include:

Process Optimization: This involves a detailed study of reaction parameters such as temperature, pressure, concentration, and catalyst loading to maximize yield and minimize reaction time.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch reactors for large-scale production, including improved heat and mass transfer, enhanced safety, and the potential for automation.

Purification Strategies: Developing efficient and scalable purification methods, such as crystallization or distillation, is crucial for obtaining the final product with the required purity.

Raw Material Sourcing: The availability and cost of starting materials are critical factors for the economic viability of an industrial process. The use of biomass-derived feedstocks is a promising avenue for sustainable chemical production. researchgate.net

The development of scalable routes often involves a multidisciplinary approach, combining the expertise of organic chemists, chemical engineers, and process safety specialists.

| Compound Name |

|---|

| This compound |

| 3-(3-amino-1-methyl-1-propoxy)aniline |

| Indium(III) triflate |

| Lithium aluminum hydride |

Future Directions in Research on 3 2 Methyloxetan 2 Yl Aniline

Exploration of Novel Reaction Pathways and Methodologies

Future research will likely focus on developing more efficient and versatile synthetic routes to 3-(2-Methyloxetan-2-yl)aniline and its derivatives. Current synthetic approaches can be expanded by exploring innovative catalytic systems and reaction conditions that offer improved yields, reduced reaction times, and greater substrate scope.

Key areas for exploration include:

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel would enhance efficiency by minimizing intermediate purification steps. Methodologies similar to those used for preparing complex quinoxalines and other heterocycles could be adapted. mdpi.comnih.gov

Catalyst Development: Investigating novel catalysts, such as cost-effective metal catalysts (e.g., iron) or green catalysts like bentonite (B74815) clay, could lead to more sustainable and economical synthetic processes. mdpi.comresearchgate.net

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher purity and safer production on a larger scale.

Ring-Opening Reactions: While the oxetane (B1205548) ring provides unique properties, exploring selective catalytic ring-opening reactions can lead to a diverse array of functionalized aniline (B41778) derivatives not easily accessible through other means. nih.gov This could involve using various nucleophiles to yield β-hydroxy amides or other valuable intermediates.

A summary of potential novel methodologies is presented in Table 1.

Table 1: Potential Novel Synthetic Methodologies

| Methodology | Potential Advantage | Relevant Precedent |

|---|---|---|

| One-Pot Reactions | Increased efficiency, reduced waste | Synthesis of complex heterocycles mdpi.comnih.gov |

| Novel Catalysis | Lower cost, improved sustainability | Use of iron or clay catalysts in organic synthesis mdpi.com |

| Flow Chemistry | Enhanced safety, scalability, and purity | Widespread adoption in fine chemical manufacturing |

Asymmetric Synthesis and Enantioselective Transformations

The 2-methyloxetane (B110119) group contains a chiral center, making the asymmetric synthesis of this compound a critical area for future investigation. The development of enantiomerically pure forms of the compound is essential for applications where specific stereochemistry is required, such as in pharmaceuticals or chiral materials.

Future research directions in this area include:

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as tert-butylsulfinamide, could facilitate the diastereoselective synthesis of the aniline, which can then be deprotected to yield the enantiopure product. organic-chemistry.org

Asymmetric Catalysis: A more efficient approach involves the use of chiral catalysts. Research could focus on developing chiral Brønsted acids or metal-based catalysts to achieve enantioselective desymmetrization of prochiral oxetanes or related intermediates. organic-chemistry.orgnih.govnsf.gov This would provide direct access to specific enantiomers with high optical purity.

Kinetic Resolution: For racemic mixtures of this compound, enzymatic or chemical kinetic resolution could be explored to separate the enantiomers.

These strategies are pivotal for unlocking the full potential of the compound in stereospecific applications.

Integration into Advanced Material Science Applications

The distinct properties of the aniline and oxetane functional groups make this compound a promising candidate for the development of advanced materials. The aniline moiety is a well-known precursor for conductive polymers, while the oxetane ring can be used for cross-linking or further functionalization.

Prospective applications in material science include:

Conductive Polymers: The oxidative polymerization of the aniline group can produce polyaniline (PANI) derivatives. nih.govrsc.org The oxetane substituent could enhance the solubility and processability of the resulting polymers, which is a common challenge with PANI. rroij.com These materials could be used in sensors, anti-static coatings, and electronic devices.

Polymer Composites: The compound can be copolymerized with other monomers, such as 2-methylaniline or 2-aminobenzoic acid, to tune the material's properties, including conductivity, thermal stability, and morphology. rroij.comstmjournals.in

Cross-Linkable Resins: The oxetane ring can undergo cationic ring-opening polymerization. This feature allows the molecule to act as a monomer or cross-linker in the formulation of epoxy resins or other thermosetting polymers, potentially improving their thermal and mechanical properties.

Organic Electronics: The incorporation of oxetane-containing side chains into conjugated polymers has been shown to be effective in creating hole-transport layers for light-emitting diodes (PLEDs). The this compound moiety could be explored for similar roles in organic electronic devices.

A summary of potential material applications is provided in Table 2.

Table 2: Potential Applications in Material Science

| Application Area | Role of this compound | Potential Benefit |

|---|---|---|

| Conductive Polymers | Monomer for PANI derivatives | Improved solubility and processability rroij.com |

| Polymer Composites | Co-monomer | Tunable electronic and thermal properties stmjournals.in |

| Cross-Linkable Resins | Monomer or cross-linker | Enhanced mechanical and thermal stability |

Development of Cascade and Multicomponent Reactions Incorporating the Compound

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step, offering high efficiency and atom economy. nih.gov The bifunctional nature of this compound makes it an ideal substrate for such reactions.

Future research should explore its use in:

Iminium-Based MCRs: The aniline group can react with aldehydes to form imines in situ, which can then participate in a variety of MCRs, such as the Strecker, Mannich, or Povarov reactions, to generate diverse heterocyclic scaffolds.

Aniline-Promoted Cascade Reactions: The aniline moiety can act as a promoter or catalyst in cascade sequences. For example, it could initiate a cyclization-substitution cascade, leading to the formation of complex chromene or quinoline (B57606) derivatives. acs.orgnih.govresearchgate.net

Ugi and Passerini Reactions: As a primary amine, it is a suitable component for isocyanide-based MCRs like the Ugi reaction, enabling the rapid synthesis of peptide-like structures incorporating the unique oxetane motif. nih.gov

Regioselective Syntheses: The development of L-proline or other organocatalyst-promoted three-component reactions involving this compound, various aldehydes, and a third component could lead to the regioselective synthesis of complex fused heterocyclic systems. researchgate.net

By integrating this compound into these advanced reaction schemes, chemists can unlock novel pathways to structurally diverse and potentially bioactive molecules.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methyloxetan-2-yl)aniline, and how do reaction conditions influence yield?

Synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, coupling 3-iodoaniline with 2-methyloxetane derivatives under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) can yield the target compound. Optimizing ligand choice (e.g., XPhos) and temperature (80–100°C) improves regioselectivity and reduces byproducts like dehalogenated intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the aniline ring and oxetane moiety. For instance, the methyl group on the oxetane appears as a singlet (~δ 1.5 ppm), while aromatic protons show splitting patterns consistent with para-substitution .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 178.1234 for C₁₀H₁₃NO).

- FT-IR : Identifies N-H stretches (~3350 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from the oxetane ring .

Q. How can researchers screen for potential biological activity in this compound?

Begin with in vitro assays :

- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR or caspase-3).

Structural analogs with oxetane groups have shown enhanced metabolic stability, making this compound a candidate for pharmacokinetic studies .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Use SHELXL for single-crystal X-ray refinement. Key steps:

Q. How should researchers address contradictions in spectroscopic vs. computational data?

Example: Discrepancies in HOMO-LUMO gaps (DFT vs. experimental UV-Vis):

- Cross-validate using time-dependent DFT (TD-DFT) with solvent corrections (e.g., PCM model for acetonitrile).

- Compare experimental IR vibrational modes with computed spectra (B3LYP/6-311+G(d,p)) to identify misassigned peaks .

Q. What strategies improve regioselectivity in functionalizing the aniline ring?

- Directing Groups : Introduce temporary substituents (e.g., -B(OH)₂ via borylation) to steer electrophilic substitution.

- Steric Effects : The 2-methyloxetane group hinders meta-substitution, favoring para-functionalization.

Case study: Nitration with HNO₃/H₂SO₄ at 0°C yields 4-nitro-3-(2-methyloxetan-2-yl)aniline as the major product (>85%) .

Q. How does the methyloxetane group influence stability under acidic/basic conditions?

- Acidic Conditions : The oxetane ring undergoes ring-opening at pH < 2 (e.g., HCl/EtOH), forming a diol intermediate.

- Basic Conditions : Stable up to pH 10, but prolonged exposure leads to aminolysis of the oxetane.

Monitor degradation via HPLC-MS and optimize reaction buffers (e.g., phosphate buffer pH 7.4) for biological assays .

Methodological Guidance

Q. Designing SAR Studies for Oxetane-Containing Anilines

- Core Modifications : Compare this compound with analogs lacking the methyl group or using tetrahydrofuran instead.

- Activity Cliffs : Use molecular docking (AutoDock Vina) to correlate substituent size/electronic effects with target binding (e.g., COX-2 inhibition).

- Data Interpretation : Apply multivariate analysis (PCA) to separate steric vs. electronic contributions .

Q. Validating Synthetic Intermediates

- TLC vs. LC-MS : Use LC-MS to detect low-abundance byproducts (e.g., deaminated derivatives).

- Isolation Challenges : Employ preparative HPLC (C18 column, acetonitrile/water gradient) for polar impurities .

Q. Computational Modeling Best Practices

- Conformational Sampling : Perform molecular dynamics (AMBER) to explore oxetane ring puckering.

- Solvent Effects : Include explicit water molecules in docking simulations to account for hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.